molecular formula C10H15N B1225042 3,7-Dimethylocta-2,6-dienenitrile CAS No. 5146-66-7

3,7-Dimethylocta-2,6-dienenitrile

Cat. No. B1225042
CAS RN: 5146-66-7
M. Wt: 149.23 g/mol
InChI Key: HLCSDJLATUNSSI-JXMROGBWSA-N
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Description

Synthesis Analysis

The synthesis of 3,7-Dimethylocta-2,6-dienenitrile and related compounds involves intricate chemical reactions. For instance, Mcquillin and Wood (1976) explored manganese(III)-induced radical additions to 3,7-dimethylocta-1,6-diene, revealing insights into the reactivity of this compound with organic radicals (Mcquillin & Wood, 1976). Additionally, Mcquillin and Parker (1975) investigated the complexing of terpenes with transition metals, focusing on reactions of 3,7-dimethylocta-1,6-diene with rhodium(III) and thallium(III), which catalytically oxidized the vinyl group to derived methyl ketones in good yield (Mcquillin & Parker, 1975).

Molecular Structure Analysis

The molecular structure of compounds related to 3,7-Dimethylocta-2,6-dienenitrile has been a subject of study. For example, Ramazani et al. (2019) presented a method for the synthesis of a related compound, including single crystal X-ray structure analysis and computational electronic structure investigations, offering valuable insights into the geometry and electronic properties (Ramazani et al., 2019).

Chemical Reactions and Properties

Various studies have explored the chemical reactions and properties of 3,7-Dimethylocta-2,6-dienenitrile. The reactivity with organic radicals and the effects of transition metal complexing have been particularly highlighted in research by Mcquillin and colleagues, showcasing the compound's versatile chemical behavior in the presence of different reagents and catalysts.

Physical Properties Analysis

While direct studies on the physical properties of 3,7-Dimethylocta-2,6-dienenitrile specifically are scarce, research into related compounds provides some context. The synthesis and characterization of compounds like 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane offer insights into the physical properties such as crystallinity, melting points, and solubility, which can be somewhat extrapolated to understand the physical behavior of 3,7-Dimethylocta-2,6-dienenitrile (Research Work, 2020).

Scientific Research Applications

Toxicology

  • Field : Toxicology
  • Application Summary : 3,7-Dimethylocta-2,6-dienenitrile is proposed to be classified as genotoxic Category 1B in accordance with the CLP regulation . This means it is considered to have properties that may cause genetic damage.
  • Methods of Application : The classification is based on studies in mice where 3,7-dimethylocta-2,6-dienenitrile caused chromosomal aberrations in somatic cells in several studies and in spermatogonial cells in one study .
  • Results : The results of these studies led to the proposal for classification as a genotoxic substance .

Pharmacoinformatics

  • Field : Pharmacoinformatics
  • Application Summary : Geraniol, a terpene alcohol present in Cymbopogon martinii essential oil (CMEO), is known for fungicidal, nematicidal, acaricidal, insecticidal, repellent properties hence, used as Natural Pest Control Agent (NPCA) exhibiting low toxicity . Furthermore, geraniol has been suggested to exemplify a new class of chemoprevention agents in the treatment of cancer .
  • Methods of Application : The study involved in-silico ADMET pharmacoinformatics aspects (Physicochemical, Lipophilicity, Medicinal Chemistry, Druglikeness, Absorption, Water Solubility, Distribution, Metabolism, Pharmacokinetics, Excretion, Environmental Toxicity, Tox21 Pathway and Toxicophore Rules) with PASS prediction of geraniol from CMEO .
  • Results : The study bioprospected geraniol from CMEO from a human health perspective point of view .

Chromatography

  • Field : Chromatography
  • Application Summary : 3,7-Dimethylocta-2,6-dienenitrile can be separated using chromatographic techniques .
  • Methods of Application : The separation of 3,7-Dimethyl-2,6-octadienenitrile is achieved on a Newcrom R1 HPLC column .
  • Results : The results of this application are not specified in the source .

Safety And Hazards

3,7-Dimethylocta-2,6-dienenitrile is classified as a gene mutant in vitro . It may cause genetic defects . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6H2,1-3H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCSDJLATUNSSI-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C#N)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884174
Record name 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)-
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethylocta-2,6-dienenitrile

CAS RN

5585-39-7, 5146-66-7
Record name Geranonitrile
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Record name Geranyl nitrile
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Record name 2,6-Octadienenitrile, 3,7-dimethyl-
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Record name 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)-
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Record name 2,6-Octadienenitrile, 3,7-dimethyl-, (2E)-
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Record name 3,7-dimethylocta-2,6-dienenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AFL Creemers, J Lugtenburg - Journal of the American Chemical …, 2002 - ACS Publications
Uniformly [ 13 C 20 ]-labeled all-trans-retinal (1) has been prepared via a convergent modular total organic strategy with high isotope incorporation (>99%) and without isotope dilution …
Number of citations: 58 pubs.acs.org
B Jiang, L Yang, X Luo, R Huang, W Jiao, X Zhong, L Li… - Fermentation, 2023 - mdpi.com
Sichuan black tea (SCBT) is well known for its pleasant sweet and citrus-like aroma. However, the origin of this distinctive aroma remains unknown. Herein, the aroma characteristics of …
Number of citations: 1 www.mdpi.com
RD Patil, MK Gupta - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
In recent years, oxidative dehydrogenation (ODH) of amines has proven to be an efficient, clean and fundamental route for the synthesis of nitriles. This review focuses on the different …
Number of citations: 31 onlinelibrary.wiley.com
BK Mayack - Journal of Molecular Recognition, 2023 - Wiley Online Library
Chemical toxins pose a great threat to honey bee health because they affect memory and cognition, diminish immunity, and increase susceptibility to infection, resulting in decreased …
Number of citations: 3 onlinelibrary.wiley.com
B Karaman Mayack - 2023 - openaccess.biruni.edu.tr
Chemical toxins pose a great threat to honey bee health because they affect memory and cognition, diminish immunity, and increase susceptibility to infection, resulting in decreased …
Number of citations: 1 openaccess.biruni.edu.tr
PBSDJ Lugtenburg - Molecules, 2010 - mdpi.com
The role of vitamin A and its metabolites in the life processes starting with the historical background and its up to date information is discussed in the introduction. Also the role of 11Z-…
Number of citations: 17 www.mdpi.com
R Shchepin, DH Navarathna, R Dumitru… - Bioorganic & medicinal …, 2008 - Elsevier
A series of synthetic molecules combining a geranyl backbone with a heterocyclic or oxime head group are quorum-sensing molecules that block the yeast to mycelium transition in the …
Number of citations: 22 www.sciencedirect.com
PBS Dawadi - S nthesis and use of stable …, 1825 - scholarlypublications …
The role of vitamin A and its metabolites in the life processes starting with the historical background and its up to date information is discussed in the introduction. Also the role of 11Z-…
M Woutersen, M Beekman, MEJ Pronk… - … and Ecological Risk …, 2019 - Taylor & Francis
The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) data requirements for mutagenicity and carcinogenicity have been compared to the criteria for …
Number of citations: 17 www.tandfonline.com
Q Lu, J Liu, L Ma - Journal of Catalysis, 2021 - Elsevier
Hydrogenation of nitriles into primary amines is a crucial chemical reaction due to the importance of primary amines in the plastic, pharmaceutical, and agrochemical industry. However, …
Number of citations: 27 www.sciencedirect.com

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